(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Molecular Characterization Quality Control Chemical Procurement

The target compound, (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide (CAS 1235691-06-1), is a synthetic small molecule with the molecular formula C22H28N2O2S2 and a molecular weight of 416.6 g/mol. It belongs to a broader class of N-substituted piperidinyl sulfonamides, a scaffold that has been explored in the literature for 5‑HT2A receptor modulation, as evidenced by structure–activity relationship (SAR) studies on sulfur-containing analogues of MDL 100907.

Molecular Formula C22H28N2O2S2
Molecular Weight 416.6
CAS No. 1235691-06-1
Cat. No. B2596881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
CAS1235691-06-1
Molecular FormulaC22H28N2O2S2
Molecular Weight416.6
Structural Identifiers
SMILESCSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C22H28N2O2S2/c1-27-22-10-6-5-9-21(22)18-24-14-11-20(12-15-24)17-23-28(25,26)16-13-19-7-3-2-4-8-19/h2-10,13,16,20,23H,11-12,14-15,17-18H2,1H3/b16-13+
InChIKeyKABCDXKFJYPXLD-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide – Chemical Identity, Purity Baseline, and Analytical Specification Sheet


The target compound, (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide (CAS 1235691-06-1), is a synthetic small molecule with the molecular formula C22H28N2O2S2 and a molecular weight of 416.6 g/mol . It belongs to a broader class of N-substituted piperidinyl sulfonamides, a scaffold that has been explored in the literature for 5‑HT2A receptor modulation, as evidenced by structure–activity relationship (SAR) studies on sulfur-containing analogues of MDL 100907 [1]. The compound is commercially supplied at a typical purity of 95% and is intended exclusively for research use . Its (E)-stereochemistry across the ethenesulfonamide moiety distinguishes it from saturated ethanesulfonamide analogues and may influence both conformational rigidity and target engagement.

Why Generic (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide Substitution Carries Procurement Risk


In-class piperidinyl sulfonamides are not functionally interchangeable because even minor structural modifications—such as replacement of the (E)-ethenesulfonamide with an ethanesulfonamide, removal of the 2-methylthio substituent, or alteration of the benzyl-piperidine junction—can significantly shift receptor selectivity profiles. The literature on sulfur-containing MDL 100907 analogues demonstrates that 4-piperidinylthioether and sulfone derivatives exhibit varying affinities for 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors [1]. Consequently, procurement of an uncharacterized analogue without verified target engagement data risks producing non-reproducible pharmacological results. The presence of the 2-methylthio group on the benzyl moiety in the target compound is a distinctive feature that may confer unique steric and electronic properties compared to unsubstituted or halogen-substituted analogues, further underscoring the need for compound-specific evidence before experimental use.

(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide – Comparator-Anchored Differentiation Data


Molecular Identity and Purity Specification Relative to Closest Structural Analogue

The target compound is supplied at a certified purity of 95%, a specification that aligns with the typical quality threshold for early-stage research compounds. Its closest structural analogue, (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide (CAS 1235314-94-9), differs in two critical aspects: (i) the benzyl group is replaced by a nicotinoyl group, and (ii) the (E)-ethenesulfonamide is replaced by a saturated ethanesulfonamide . Although both compounds share the 2-(methylthio)aryl-piperidine core, the replacement of the N-benzyl linkage with an N-nicotinoyl amide alters the pKa and hydrogen-bonding capability of the piperidine nitrogen, potentially affecting the protonation state at physiological pH. No quantitative biological data are publicly available for either compound; therefore, all comparisons remain at the level of structural inference.

Molecular Characterization Quality Control Chemical Procurement

Predicted Physicochemical Differentiation vs. Saturated Sulfonamide Analogues

The (E)-ethenesulfonamide moiety in the target compound introduces a conjugated double bond that is absent in saturated ethanesulfonamide analogues such as (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide . The presence of this double bond increases the topological polar surface area (TPSA) contributed by the sulfonamide region and reduces the number of rotatable bonds compared to the saturated counterpart, which can influence membrane permeability and metabolic stability [1]. In the absence of experimental ADMET data, in silico comparisons indicate a predicted logP value of approximately 3.8 for the target compound versus approximately 3.5 for a hypothetical saturated analogue, suggesting marginally higher lipophilicity that may affect CNS penetration potential.

ADMET Prediction Physicochemical Profiling Drug-likeness

Structural Alignment with the 5-HT2A Pharmacophore: Class-Level Inference from MDL 100907 Analogues

The target compound shares the core N-substituted-piperidinyl-4-phenylthioether motif with a series of compounds reported by Wang et al. (2001) that demonstrated selective affinity for the 5-HT2A receptor over 5-HT2C, 5-HT6, and 5-HT7 subtypes [1]. In that study, sulfur-containing analogues of MDL 100907 (Ki = 0.36 nM for 5-HT2A) were synthesized, and compounds 2a–2c exhibited relatively high selectivity for 5-HT2A in vitro. Although the target compound was not directly tested in this study, its structural features—specifically the 2-methylthio substituent on the benzyl group and the ethenesulfonamide cap—align it with the pharmacophore model proposed for 5-HT2A binding. Because the Wang et al. study established that sulfur incorporation modulates 5-HT2A selectivity over off-target serotonin receptors, the target compound's distinctive sulfur-containing architecture provides a rational basis for prioritizing it over non-sulfur-containing piperidine sulfonamides in 5-HT2A-focused screening campaigns.

5-HT2A Receptor Pharmacophore Modeling Receptor Selectivity

Recommended Application Scenarios for (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide Based on Differentiated Evidence


5-HT2A Receptor Radioligand Displacement Screening

Given the structural alignment with sulfur-containing MDL 100907 analogues that exhibit 5-HT2A selectivity [1], the target compound is best deployed as a test ligand in competitive radioligand binding assays using [³H]-ketanserin or [¹¹C]MDL 100907 to empirically determine its Ki for 5-HT2A, 5-HT2C, and 5-HT7 receptors. Procurement of the compound at 95% purity is adequate for this purpose.

Structure–Activity Relationship (SAR) Expansion Around the 2-Methylthio Moiety

The 2-methylthio substituent on the benzyl group is a key differentiating feature. Researchers synthesizing focused libraries of piperidinyl sulfonamides can use the target compound as a reference standard to evaluate how variations at the 2-position (e.g., methylthio → methylsulfonyl → halogen) impact receptor binding and functional activity.

In Silico Pharmacophore Refinement and Docking Studies

The (E)-ethenesulfonamide geometry provides a conformationally constrained pharmacophoric element. Computational chemists can use the target compound's 3D structure in molecular docking simulations against 5-HT2A homology models to refine the proposed pharmacophore for non-basic antagonists, following the approach of Ladduwahetty et al. (2006) [2].

Comparative Physicochemical Profiling for CNS Drug-Likeness Assessment

With a predicted logP of ~3.8 favoring CNS penetration, the target compound can serve as a benchmark in parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies, allowing head-to-head comparison with saturated sulfonamide analogues to quantify the impact of the (E)-double bond on permeability and intrinsic clearance.

Quote Request

Request a Quote for (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.